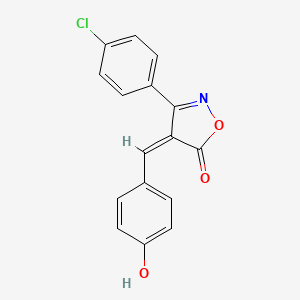![molecular formula C15H12ClFN4S B5823464 2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5823464.png)
2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of triazole-containing compounds and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, several studies have suggested that this compound may exert its biological activities by inhibiting certain enzymes or proteins. For example, it has been reported that this compound may inhibit the activity of DNA gyrase, which is an essential enzyme for bacterial DNA replication. Additionally, this compound has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine has been found to exhibit several biochemical and physiological effects. For example, this compound has been reported to inhibit the growth of various bacterial and fungal strains. Additionally, this compound has been found to exhibit antitumor activity in several in vitro and in vivo studies. Furthermore, this compound has been found to exhibit anti-inflammatory and antiviral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. Additionally, this compound has been found to exhibit low toxicity in animal studies, which makes it a potential drug candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine. One of the potential areas of research is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its biological activities. Furthermore, the potential use of this compound in combination with other drugs needs to be explored to enhance its therapeutic efficacy. Finally, the in vivo efficacy of this compound needs to be evaluated in animal models to determine its potential as a drug candidate for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium azide to form 2-chloro-6-fluorobenzyl azide. This intermediate is then reacted with 4-methyl-3-pyridinylamine to form the desired product. The synthesis of this compound has been reported in several research papers, and the yield of the product has been found to be satisfactory.
Aplicaciones Científicas De Investigación
2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral activities. Several research studies have reported the use of this compound as a potential drug candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
2-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4S/c1-21-14(13-7-2-3-8-18-13)19-20-15(21)22-9-10-11(16)5-4-6-12(10)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTONIEHWHJPYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5823398.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5823401.png)
![2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide](/img/structure/B5823404.png)
![4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5823415.png)

![N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5823425.png)
![4-methylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5823452.png)
![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5823460.png)
![N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823463.png)


![5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823485.png)